
2,4,6-Tris(4-carboxyphenyl)anisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris(4-carboxyphenyl)anisole is an organic compound with the molecular formula C28H20O7. It is a complex molecule featuring a central anisole group substituted with three carboxyphenyl groups at the 2, 4, and 6 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-carboxyphenyl)anisole typically involves the reaction of anisole with 4-carboxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to achieve the desired purity levels required for various applications .
化学反应分析
Types of Reactions
2,4,6-Tris(4-carboxyphenyl)anisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds.
科学研究应用
2,4,6-Tris(4-carboxyphenyl)anisole has several scientific research applications:
Material Science: Used in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biosensors.
作用机制
The mechanism of action of 2,4,6-Tris(4-carboxyphenyl)anisole involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, facilitating reactions such as catalysis and gas adsorption.
相似化合物的比较
Similar Compounds
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine: Similar structure but with a triazine core instead of anisole.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Contains pyridyl groups instead of carboxyphenyl groups.
Uniqueness
2,4,6-Tris(4-carboxyphenyl)anisole is unique due to its specific combination of anisole and carboxyphenyl groups, which provides distinct properties such as enhanced stability and reactivity in various chemical processes. Its ability to form stable complexes with metal ions makes it particularly valuable in material science and catalysis .
属性
分子式 |
C28H20O7 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC 名称 |
4-[3,5-bis(4-carboxyphenyl)-4-methoxyphenyl]benzoic acid |
InChI |
InChI=1S/C28H20O7/c1-35-25-23(17-4-10-20(11-5-17)27(31)32)14-22(16-2-8-19(9-3-16)26(29)30)15-24(25)18-6-12-21(13-7-18)28(33)34/h2-15H,1H3,(H,29,30)(H,31,32)(H,33,34) |
InChI 键 |
RFPWQQRSTPZYFX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


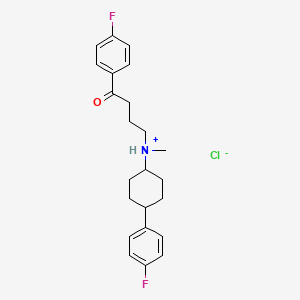
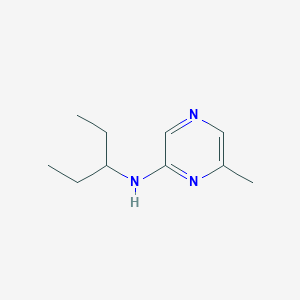
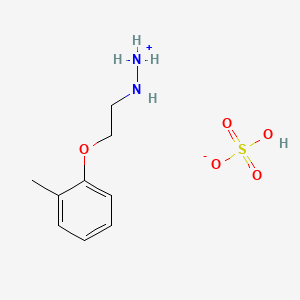


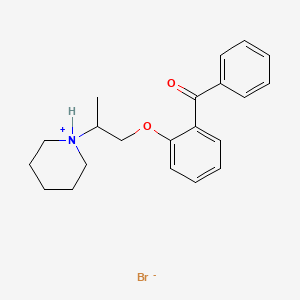
![2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride](/img/structure/B13747372.png)
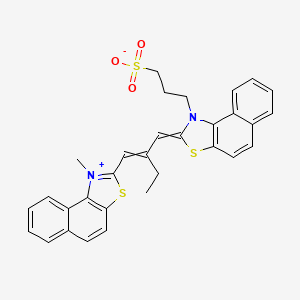
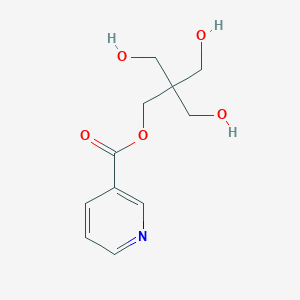
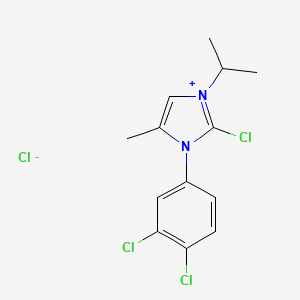
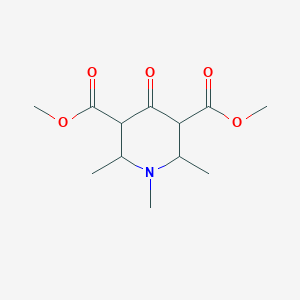
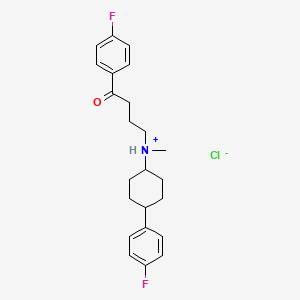

![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)
